(+-)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride
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Overview
Description
(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound that belongs to the class of phenylpyrrolidines It is characterized by the presence of a methoxy group attached to the phenyl ring and a pyrrolidine ring attached to the methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.
Industrial Production Methods
Industrial production of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways, leading to altered cellular processes.
Modulation of Ion Channels: Interaction with ion channels, leading to changes in ion flux and cellular excitability.
Comparison with Similar Compounds
(±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride can be compared with other similar compounds such as:
1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
1-(3-Methoxyphenyl)-2-pyrrolidinemethanol: Contains a hydroxyl group instead of the methanamine group, leading to different chemical and biological properties.
1-(3-Methoxyphenyl)-2-pyrrolidinemethanone:
The uniqueness of (±)-1-(3-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
142469-62-3 |
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Molecular Formula |
C12H19ClN2O |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
[1-(3-methoxyphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-6-2-4-10(8-12)14-7-3-5-11(14)9-13;/h2,4,6,8,11H,3,5,7,9,13H2,1H3;1H |
InChI Key |
ACZQVZOXVXKBHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCC2CN.Cl |
Origin of Product |
United States |
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